(2,2-difluoroethyl)hydrazine chemical structure and physical properties
(2,2-difluoroethyl)hydrazine chemical structure and physical properties
An In-depth Technical Guide to (2,2-difluoroethyl)hydrazine: Synthesis, Properties, and Applications
Executive Summary
(2,2-Difluoroethyl)hydrazine is a fluorinated derivative of ethylhydrazine, a molecule of significant interest in medicinal chemistry and organic synthesis. The introduction of the gem-difluoro group is anticipated to modulate the physicochemical and pharmacological properties of the parent hydrazine, potentially enhancing its metabolic stability, binding affinity to biological targets, and overall therapeutic potential. This guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physical and chemical properties, and potential applications of (2,2-difluoroethyl)hydrazine, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
(2,2-Difluoroethyl)hydrazine is characterized by an ethyl backbone with two fluorine atoms attached to the second carbon, and a terminal hydrazine group.
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IUPAC Name: (2,2-Difluoroethyl)hydrazine
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Molecular Formula: C₂H₆F₂N₂
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Molecular Weight: 96.08 g/mol
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Chemical Structure: F₂CHCH₂NHNH₂
The molecule is typically handled and stored as its hydrochloride or dihydrochloride salt to improve stability.
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(2,2-difluoroethyl)hydrazine hydrochloride:
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CAS Number: 1504582-53-9[1]
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Molecular Formula: C₂H₇ClF₂N₂
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Molecular Weight: 132.54 g/mol
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(2,2-difluoroethyl)hydrazine dihydrochloride:
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CAS Number: 1334148-76-3[2]
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Physicochemical Properties
| Property | (2,2-difluoroethyl)hydrazine (Estimated) | Ethylhydrazine (Experimental) |
| Molecular Formula | C₂H₆F₂N₂ | C₂H₈N₂ |
| Molecular Weight | 96.08 g/mol | 60.10 g/mol [3] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 115-125 °C | 100 °C at 744 Torr[4][5] |
| Melting Point | Not applicable | -110 to -120 °C[3][4] |
| Density | ~1.1-1.2 g/cm³ | 0.811 g/cm³ at 20 °C[3][4] |
| Solubility | Soluble in water and polar organic solvents | Freely soluble in water (233 g/L at 25 °C)[5] |
| pKa (of conjugate acid) | ~7.5 | 7.99 |
Synthesis and Manufacturing
A direct, published synthesis for (2,2-difluoroethyl)hydrazine is not currently available. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations. A two-step process starting from the readily available 2,2-difluoro-1-haloethane is a logical approach.
Proposed Synthetic Pathway
The proposed synthesis involves the initial formation of 2,2-difluoroethylamine followed by its conversion to (2,2-difluoroethyl)hydrazine.
Experimental Protocol
This step is based on the amination of 1-halo-2,2-difluoroethane as described in the literature[6].
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A high-pressure autoclave is charged with 2,2-difluoro-1-chloroethane and a significant excess of aqueous ammonia.
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The reactor is sealed and heated to a temperature in the range of 130-150°C.
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The reaction is maintained at this temperature with stirring for several hours until completion, monitored by GC-MS.
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After cooling to room temperature, the excess ammonia is carefully vented, and the reaction mixture is worked up by extraction with a suitable organic solvent.
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The organic layers are combined, dried, and the solvent is removed under reduced pressure.
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The crude 2,2-difluoroethylamine is then purified by distillation.
The conversion of a primary amine to a hydrazine can be achieved through electrophilic amination[7].
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To a solution of 2,2-difluoroethylamine in a suitable aprotic solvent (e.g., dichloromethane), a solution of an N-Boc oxaziridine reagent is added dropwise at room temperature.
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The reaction is stirred for several hours until the starting amine is consumed (monitored by TLC or LC-MS).
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The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The resulting N-Boc protected hydrazine is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, (2,2-difluoroethyl)hydrazine.
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The product can be isolated as its salt (e.g., hydrochloride) by bubbling HCl gas through the solution or by adding a solution of HCl in a non-polar solvent.
Spectroscopic Characterization
While experimental spectra for (2,2-difluoroethyl)hydrazine are not available, the expected key features can be predicted based on its structure and data from analogous compounds.
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¹H NMR:
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A triplet of triplets for the CHF₂ proton, with coupling to both the adjacent CH₂ protons and the two fluorine atoms.
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A triplet for the CH₂ protons, with coupling to the adjacent CHF₂ proton and the NH proton.
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Broad signals for the NH and NH₂ protons, which may exchange with D₂O. The expected chemical shifts in DMSO-d₆ for the -CH₂NH- protons would be around 2.6 ppm, and the -NHNH₂ protons would appear as a broad signal around 3.9 ppm, similar to 2-hydroxyethyl hydrazine[8].
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¹³C NMR:
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A triplet for the CHF₂ carbon due to coupling with the two fluorine atoms.
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A signal for the CH₂ carbon. Based on methylhydrazine, the carbon attached to the hydrazine group would appear around 40-50 ppm[9].
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¹⁹F NMR:
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A single signal for the two equivalent fluorine atoms, which would be a doublet of triplets due to coupling with the CHF proton and the CH₂ protons.
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Mass Spectrometry (EI):
Reactivity and Chemical Properties
(2,2-Difluoroethyl)hydrazine is expected to exhibit reactivity typical of a monosubstituted hydrazine, but modulated by the electron-withdrawing effect of the difluoroethyl group.
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Basicity: The difluoroethyl group will reduce the basicity of the hydrazine nitrogen atoms compared to ethylhydrazine.
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Nucleophilicity: It will act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, and acyl chlorides.
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Reducing Agent: Hydrazines are known reducing agents, and (2,2-difluoroethyl)hydrazine is expected to retain this property.
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Formation of Hydrazones: It will react with aldehydes and ketones to form the corresponding hydrazones, a key reaction in the synthesis of various heterocyclic compounds and for derivatization[12].
Applications in Research and Drug Development
The introduction of a difluoroethyl group can significantly impact the biological activity of a molecule. Hydrazine and its derivatives are important pharmacophores in medicinal chemistry, and (2,2-difluoroethyl)hydrazine represents a valuable building block for the synthesis of novel drug candidates.
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Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of drug candidates.
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Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the hydrazine moiety, which can affect its binding to biological targets and its solubility profile.
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Bioisosteric Replacement: The difluoroethyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.
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Synthesis of Heterocycles: (2,2-Difluoroethyl)hydrazine is a precursor for the synthesis of various fluorinated heterocycles, such as pyrazoles and indazoles, which are common scaffolds in pharmaceuticals[2][13].
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Enzyme Inhibition: Hydrazine-based small molecules have been explored as inhibitors for various enzymes, including histone lysine demethylases (KDMs)[14]. The unique electronic properties of (2,2-difluoroethyl)hydrazine could be exploited in the design of novel enzyme inhibitors.
Safety and Handling
(2,2-Difluoroethyl)hydrazine and its salts should be handled with caution, as hydrazine derivatives are generally toxic.
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Toxicity: The hydrochloride and dihydrochloride salts are classified as acutely toxic if swallowed, in contact with skin, or if inhaled. They are also known to cause skin and eye irritation[2].
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Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
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Storage: The hydrochloride salt should be stored in a dark place under an inert atmosphere at 2-8°C[15].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 29062, Ethylhydrazine" PubChem. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15374, 1,2-Diethylhydrazine" PubChem. [Link]
-
ACS Publications. Synthesis of Primary and Secondary Amines via Electrochemical Reduction of Hydrazines | Organic Letters. [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 96181, Hydrazine, ethyl-, ethanedioate (1:1)" PubChem. [Link]
-
Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]
-
National Institute of Standards and Technology. Hydrazine, ethyl-. [Link]
-
National Center for Biotechnology Information. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
NSF PAR. Efficient reductions of dimethylhydrazones using preformed primary amine boranes. [Link]
-
NextSDS. (2,2-difluoroethyl)hydrazine dihydrochloride — Chemical Substance Information. [Link]
-
National Institute of Standards and Technology. Hydrazine, ethyl-. [Link]
-
National Institute of Standards and Technology. Hydrazine, ethyl-. [Link]
-
MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]
-
Chemsrc. Ethylhydrazine oxalate | CAS#:624-80-6. [Link]
-
RSC Publishing. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
ResearchGate. Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt.... [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ACS Publications. A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release | ACS Omega. [Link]
-
R Discovery. The mass spectra of mono-substituted hydrazine salts. [Link]
-
Jack Westin. Organic Chemistry Amines. Free In-Depth Study Guide. [Link]
-
SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]
-
RSC Publishing. Ammonia Surrogates in the Synthesis of Primary Amines - Organic & Biomolecular Chemistry. [Link]
-
SpectraBase. Hydrazine. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Jack Westin. Synthesis of Amines - Organic Chemistry. [Link]
-
ResearchGate. Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. [Link]
-
The Journal of Organic Chemistry. Notes - Base Strengths of Some Alkylhydrazines. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
National Center for Biotechnology Information. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]
-
Canadian Science Publishing. Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethylhydrazine (CAS 624-80-6) | Properties, SDS & Suppliers - chemBlink [chemblink.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Methylhydrazine(60-34-4) 13C NMR spectrum [chemicalbook.com]
- 10. Ethylhydrazine | C2H8N2 | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrazine, ethyl- [webbook.nist.gov]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 14. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
